BE“GHE Foundational & Exploratory

Check Availability & Pricing

(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol
chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(6-(Pyrrolidin-1-yl)pyridin-2-
Compound Name:
yl)methanol

cat. No.: B1291013

An In-depth Technical Guide on (6-(Pyrrolidin-1-
yl)pyridin-2-yl)methanol

This technical guide provides a comprehensive overview of the chemical structure, properties,
and potential applications of the heterocyclic compound (6-(Pyrrolidin-1-yl)pyridin-2-
yl)methanol. The information is intended for researchers, scientists, and professionals
involved in drug discovery and development. While comprehensive experimental data for this
specific molecule is limited in publicly available literature, this guide consolidates known
information and provides context based on related compounds.

Chemical Structure and Identification

(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is a substituted pyridine derivative. The core
structure consists of a pyridine ring substituted at the 2-position with a hydroxymethyl group (-
CH20H) and at the 6-position with a pyrrolidin-1-yl group.

Chemical Structure:

Key Identifiers:
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Identifier Value

IUPAC Name (6-(Pyrrolidin-1-yl)pyridin-2-yl)ymethanol[1]
CAS Number 868755-48-0[1]

Molecular Formula C10H14N20[1]

Molecular Weight 178.23 g/mol [1]

Canonical SMILES C1CCN(C1)C2=NC=CC=C2CO|2]

InChi INChl=1S/C10H14N20/c13-8-9-4-3-5-10(11-

9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2[1]

InChlKey INCLVFBQYYTJLC-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (6-(Pyrrolidin-1-yl)pyridin-2-
yl)methanol are not readily available in the reviewed literature. However, computational
predictions from reliable sources provide valuable insights into its characteristics.

Table of Computed Physicochemical Properties:

Property Value Source
XLogP3 0.9 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

Count 3 PubChem[1]
Rotatable Bond Count 2 PubChem[1]
Exact Mass 178.110613 g/mol PubChem[1]
Topological Polar Surface Area  36.4 A2 PubChem[1]
Heavy Atom Count 13 PubChem[1]
Complexity 185 PubChem[1]
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Note: These properties are computationally predicted and have not been experimentally
verified.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-
yl)methanol is not described in the available scientific literature. However, a plausible synthetic
route can be proposed based on established methods for the synthesis of substituted

pyridines. A potential approach involves the nucleophilic aromatic substitution of a leaving
group on the pyridine ring with pyrrolidine, followed by or preceded by the introduction of the
hydroxymethyl group.

Hypothetical Synthetic Workflow

A possible synthetic pathway could start from 6-chloropicolinaldehyde.

6-Chloropicolinaldehyde rrolidine, Base (e.g., olvent (e.g. eat educing agent (e.g., Nal olvent (e.g., Methanol (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol

Click to download full resolution via product page

Caption: Hypothetical two-step synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol.
Proposed Experimental Protocol
Step 1: Synthesis of 6-(Pyrrolidin-1-yl)picolinaldehyde

e To a solution of 6-chloropicolinaldehyde (1 equivalent) in a suitable solvent such as dimethyl
sulfoxide (DMSO), add pyrrolidine (1.2 equivalents) and a base such as potassium
carbonate (2 equivalents).

o Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the
reaction progress by thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and pour it into water.

» Extract the aqueous layer with an organic solvent such as ethyl acetate.
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain 6-(pyrrolidin-1-
yl)picolinaldehyde.

Step 2: Synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol

e Dissolve 6-(pyrrolidin-1-yl)picolinaldehyde (1 equivalent) in a protic solvent like methanol.
» Cool the solution to 0 °C in an ice bath.

e Add areducing agent such as sodium borohydride (NaBHa4) (1.5 equivalents) portion-wise.
 Stir the reaction mixture at room temperature and monitor its completion by TLC.

¢ Quench the reaction by the slow addition of water.

e Remove the methanol under reduced pressure.

o Extract the aqueous residue with an organic solvent like dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the
crude product.

 Purify the product by column chromatography on silica gel to afford (6-(Pyrrolidin-1-
yl)pyridin-2-yl)methanol.

Characterization

The structural confirmation of the synthesized (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol would
be performed using standard analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra would confirm
the presence of the pyrrolidine, pyridine, and hydroxymethyl protons and carbons, with
chemical shifts and coupling constants consistent with the proposed structure.
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e Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak
corresponding to the molecular weight of the compound (m/z = 178.23).

« Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands
for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-
N stretches.

Potential Biological Activity and Signhaling Pathways

While no specific biological activity has been reported for (6-(Pyrrolidin-1-yl)pyridin-2-
yl)methanol, the pyrrolidine and pyridine moieties are prevalent in many biologically active
compounds. A US patent for "Hydroxymethyl pyrrolidines as 3 adrenergic receptor agonists"
suggests that compounds with a similar structural scaffold may interact with the 33 adrenergic
receptor.[2]

The 33 adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly found in
adipose tissue and the urinary bladder. Its activation leads to the stimulation of adenylyl
cyclase, which in turn increases intracellular cyclic AMP (CAMP) levels. This signaling cascade
has various physiological effects, including lipolysis in fat cells and relaxation of the detrusor
muscle in the bladder.

Hypothetical Signaling Pathway

The following diagram illustrates the potential signaling pathway that could be modulated by (6-
(Pyrrolidin-1-yl)pyridin-2-yl)methanol if it acts as a 33 adrenergic receptor agonist.
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Caption: Hypothetical signaling pathway of a 33 adrenergic receptor agonist.

Conclusion
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(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is a molecule of interest due to the presence of the
biologically relevant pyrrolidine and pyridine scaffolds. While detailed experimental data is
currently lacking in the public domain, this guide provides a foundational understanding of its
structure, predicted properties, and a plausible synthetic route. The potential for this compound
to act as a 33 adrenergic receptor agonist, based on related patented structures, warrants
further investigation. Future research should focus on the synthesis, full experimental
characterization, and comprehensive biological evaluation of this compound to elucidate its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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